molecular formula C12H14ClN B1649227 1-(2-Naphthyl)ethanamine hydrochloride CAS No. 39110-76-4

1-(2-Naphthyl)ethanamine hydrochloride

Cat. No. B1649227
CAS RN: 39110-76-4
M. Wt: 207.7 g/mol
InChI Key: SVJSCAQZYGXVIL-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)ethanamine hydrochloride is an organic compound with the molecular formula C12H14ClN . It is a chiral amine, which means that it exhibits optical activity and exists in an S and R configuration .


Molecular Structure Analysis

The molecular structure of 1-(2-Naphthyl)ethanamine hydrochloride can be represented by the SMILES string Cl [H].NCCc1cccc2ccccc12 . This indicates that the molecule consists of a chlorine atom (Cl), a hydrogen atom (H), a nitrogen atom (N), two carbon atoms © forming a bond (indicated by the single line), and a naphthalene ring represented by c1cccc2ccccc12.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Naphthyl)ethanamine hydrochloride include a molecular weight of 207.70 . The compound is a solid at room temperature .

Scientific Research Applications

Catalytic Applications

1-(2-Naphthyl)ethanamine hydrochloride derivatives have been utilized as chiral modifiers in the enantioselective hydrogenation of activated ketones. For example, 1-Naphthyl-1,2-ethanediol, a structurally related compound, has been shown to effectively modify platinum, enabling the enantioselective hydrogenation of ketopantolactone and ethyl-4,4,4-trifluoroacetoacetate under mild conditions. This represents a novel approach to chiral synthesis using nonamine-type modifiers for catalytic reactions, showcasing the versatility of naphthylamine derivatives in asymmetric catalysis (Marinas, Mallát, & Baiker, 2004).

Synthesis of Pharmaceuticals

1-(Naphthalen-1-yl)ethanamine, a key intermediate for Cinacalcet, a drug used in the treatment of secondary hyperparathyroidism, demonstrates the pharmaceutical relevance of naphthylamine derivatives. Efficient synthesis and practical resolution methods have been developed for this compound, highlighting its significance in the pharmaceutical industry (Mathad et al., 2011).

Material Science and Sensing

Naphthylamine derivatives have been incorporated into polymers for specific applications, such as selective fluorescent chemosensors. For instance, an epoxy-based polymer bearing 1-naphthylamine units exhibits selective ON–OFF-type fluorosensing behavior towards Fe3+ ions, demonstrating potential in materials science for developing sensitive and selective sensors for metal ions (Ghosh, Dey, & Manna, 2010).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

1-naphthalen-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJSCAQZYGXVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Naphthyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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